4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
CAS No.:
VCID: VC20154266
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone derivatives. It features a fluorine atom at the 4th position and a methoxy group at the 6th position of the indanone structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Synthesis MethodsThe synthesis of 4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. A common method involves the reaction of 4-fluoroindanone with methanol in the presence of a base such as sodium methoxide. This reaction is typically conducted under reflux conditions to ensure complete conversion of the starting material to the desired product. Synthesis Steps
Biological Activities and Applications4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has been studied for its potential biological activities, including antimicrobial and anticancer properties. The compound interacts with enzymes, receptors, and other proteins, modulating their activity. Its unique structure makes it a promising candidate for further research in medicinal chemistry. Biological Activity Table
Research Findings and Future DirectionsResearch on 4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is ongoing, with a focus on understanding its properties and mechanisms of action in biological systems. Further studies are essential to fully explore its potential applications across multiple scientific disciplines. Future Research Directions
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Product Name | 4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | ||||||||
Molecular Formula | C10H9FO2 | ||||||||
Molecular Weight | 180.17 g/mol | ||||||||
IUPAC Name | 4-fluoro-6-methoxy-2,3-dihydroinden-1-one | ||||||||
Standard InChI | InChI=1S/C10H9FO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | ||||||||
Standard InChIKey | DLNUKKZMKPCOAK-UHFFFAOYSA-N | ||||||||
Canonical SMILES | COC1=CC2=C(CCC2=O)C(=C1)F | ||||||||
PubChem Compound | 55275766 | ||||||||
Last Modified | Aug 15 2024 |
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